molecular formula C20H19BrO5S B2848221 6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one CAS No. 893789-04-3

6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2848221
CAS No.: 893789-04-3
M. Wt: 451.33
InChI Key: PCBNHGIHBVIWJI-UHFFFAOYSA-N
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Description

6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended for use in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, and testing its reactivity. If it’s intended for use as a drug, future research might involve testing its biological activity and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a chromenone derivative, followed by sulfonylation with 4-tert-butylbenzenesulfonyl chloride. The final step includes the methoxylation of the chromenone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Pd/C with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one.

    Reduction: Formation of 3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one.

    Substitution: Formation of 6-azido-3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one or 6-thio-3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-6-[(4-tert-butylphenyl)sulfonyl]-2H-chromen-2-one
  • 4-bromo-2,6-di-tert-butylphenol
  • methyl 4-bromo-6-(tert-butyl)picolinate

Uniqueness

6-bromo-3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is unique due to the presence of the methoxy group at the 8-position, which may influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-bromo-3-(4-tert-butylphenyl)sulfonyl-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO5S/c1-20(2,3)13-5-7-15(8-6-13)27(23,24)17-10-12-9-14(21)11-16(25-4)18(12)26-19(17)22/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBNHGIHBVIWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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